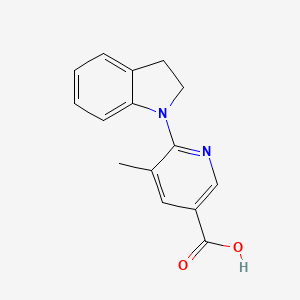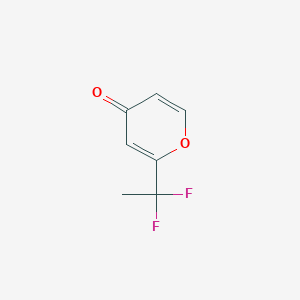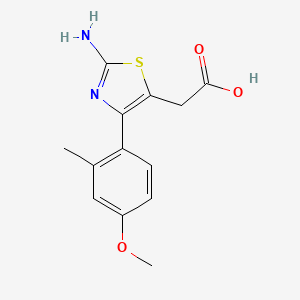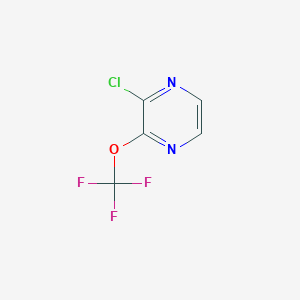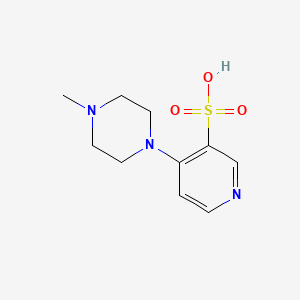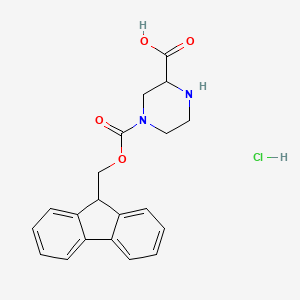
2-(4-(((2-Amino-4-oxo-3,4-dihydropteridin-6-yl)methyl)amino)benzamido)-4-formylpentanedioicacid
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-(4-(((2-Amino-4-oxo-3,4-dihydropteridin-6-yl)methyl)amino)benzamido)-4-formylpentanedioic acid is a complex organic compound with significant applications in various scientific fields. This compound is known for its unique structure, which includes a pteridine ring system, making it a subject of interest in biochemical and pharmaceutical research.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 2-(4-(((2-Amino-4-oxo-3,4-dihydropteridin-6-yl)methyl)amino)benzamido)-4-formylpentanedioic acid typically involves multiple steps. One common method includes the reaction of p-nitrobenzoylglutamic acid with 2,4-diamino-6-hydroxy-5-nitrosopyrimidine. This reaction is carried out in an aqueous medium at elevated temperatures (around 82°C) with the presence of a nickel catalyst. The reaction mixture is subjected to hydrogenation under controlled pressure to yield the desired product .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for higher yields and purity, often involving advanced purification techniques such as crystallization and chromatography.
Análisis De Reacciones Químicas
Types of Reactions
2-(4-(((2-Amino-4-oxo-3,4-dihydropteridin-6-yl)methyl)amino)benzamido)-4-formylpentanedioic acid undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form different derivatives, depending on the oxidizing agent used.
Reduction: Reduction reactions can modify the pteridine ring or other functional groups within the molecule.
Substitution: The compound can participate in substitution reactions, particularly at the amino and formyl groups.
Common Reagents and Conditions
Common reagents used in these reactions include hydrogen gas for reduction, strong oxidizing agents like potassium permanganate for oxidation, and various nucleophiles for substitution reactions. Reaction conditions typically involve controlled temperatures and pressures to ensure the desired transformation.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield pteridine derivatives, while reduction can produce more reduced forms of the original compound.
Aplicaciones Científicas De Investigación
2-(4-(((2-Amino-4-oxo-3,4-dihydropteridin-6-yl)methyl)amino)benzamido)-4-formylpentanedioic acid has several scientific research applications:
Chemistry: It is used as a precursor in the synthesis of various pteridine-based compounds.
Biology: The compound is studied for its role in biological systems, particularly in enzyme interactions and metabolic pathways.
Medicine: Research focuses on its potential therapeutic applications, including its use as a drug candidate for treating certain diseases.
Industry: The compound is used in the development of new materials and chemical processes
Mecanismo De Acción
The mechanism of action of 2-(4-(((2-Amino-4-oxo-3,4-dihydropteridin-6-yl)methyl)amino)benzamido)-4-formylpentanedioic acid involves its interaction with specific molecular targets. The pteridine ring system allows it to bind to enzymes and receptors, influencing various biochemical pathways. This binding can modulate enzyme activity, leading to changes in metabolic processes and cellular functions .
Comparación Con Compuestos Similares
Similar Compounds
4-{[(2-amino-4-oxo-3,4-dihydropteridin-6-yl)methyl]amino}benzoic acid: Shares a similar pteridine structure but differs in functional groups.
2-aminopteridin-4(3H)-one: Another pteridine derivative with distinct chemical properties.
Uniqueness
2-(4-(((2-Amino-4-oxo-3,4-dihydropteridin-6-yl)methyl)amino)benzamido)-4-formylpentanedioic acid is unique due to its specific combination of functional groups and its ability to participate in diverse chemical reactions. This uniqueness makes it valuable in research and industrial applications.
Propiedades
Fórmula molecular |
C20H19N7O7 |
|---|---|
Peso molecular |
469.4 g/mol |
Nombre IUPAC |
2-[[4-[(2-amino-4-oxo-3H-pteridin-6-yl)methylamino]benzoyl]amino]-4-formylpentanedioic acid |
InChI |
InChI=1S/C20H19N7O7/c21-20-26-15-14(17(30)27-20)24-12(7-23-15)6-22-11-3-1-9(2-4-11)16(29)25-13(19(33)34)5-10(8-28)18(31)32/h1-4,7-8,10,13,22H,5-6H2,(H,25,29)(H,31,32)(H,33,34)(H3,21,23,26,27,30) |
Clave InChI |
BXSMHJWCVDSDCT-UHFFFAOYSA-N |
SMILES canónico |
C1=CC(=CC=C1C(=O)NC(CC(C=O)C(=O)O)C(=O)O)NCC2=CN=C3C(=N2)C(=O)NC(=N3)N |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


